N-(3-Aminobenzoyloxy)succinimide
Overview
Description
“N-(3-Aminobenzoyloxy)succinimide” is a chemical compound with the molecular formula C11H10N2O4 . It is also known by other names such as “(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate” and "2,5-Pyrrolidinedione,1- [(3-aminobenzoyl)oxy]" .
Synthesis Analysis
The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as Lewis acid under microwave irradiation .Molecular Structure Analysis
The molecular structure of “N-(3-Aminobenzoyloxy)succinimide” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 234.06400 .Chemical Reactions Analysis
Succinimide formation from Aspartic acid residues is prone to nonenzymatic isomerization via a succinimide intermediate . The reaction pathway of succinimide residue formation from Asp residues is catalyzed by two water molecules . The process is roughly divided into three steps: iminolization, cyclization, and dehydration .Physical And Chemical Properties Analysis
“N-(3-Aminobenzoyloxy)succinimide” has a molecular weight of 234.20800 . It has a density of 1.45g/cm3 and a boiling point of 432.2ºC at 760mmHg . The flash point is 215.2ºC .Scientific Research Applications
1. Catalysis and Synthesis
N-(3-Aminobenzoyloxy)succinimide has applications in catalysis and synthesis. It is used in the remote control of axial chirality, particularly in the aminocatalytic desymmetrization of N-arylmaleimides via vinylogous Michael addition. This process leads to atropisomeric succinimides with adjacent stereocenters, crucial in stereoselective synthesis (Di Iorio et al., 2014).
2. Green Chemistry and CO2 Transformation
Succinimide-based ionic liquids, related to N-(3-Aminobenzoyloxy)succinimide, are designed for efficient transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under mild conditions. This represents an advancement in green chemistry, offering a solvent-free, environmentally friendly method for chemical transformations (Liu et al., 2019).
3. Preparation of Hapten-Protein Conjugates
N-(3-Aminobenzoyloxy)succinimide is employed as a two-level heterobifunctional agent for preparing hapten-protein conjugates. This method has been demonstrated by conjugating thyrotropin-releasing hormone (TRH) and serum albumin. The method involves activating an aminobenzoyl group, which acts on histidyl groups of TRH, a process useful in immunology and biochemistry (Fujiwara et al., 1994).
4. Bioactive Compound Synthesis
Research also focuses on synthesizing bioactive derivatives of succinimide, with potential applications in addressing neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes. These derivatives have shown promise in various biological activities, including anti-cholinesterase and anti-diabetic potentials (Ahmad et al., 2019).
5. Crystallography and Organic Chemistry
N-(3-Aminobenzoyloxy)succinimide and its derivatives are used in crystallography and organic chemistry. They are effective in acylating primary amines, secondary amines, and aromatic amines, providing insights into molecular structures and reactions in synthetic chemistry (Goodman et al., 2013).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEJVFYFQFFGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157585 | |
Record name | N-(3-Aminobenzoyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminobenzoyloxy)succinimide | |
CAS RN |
132445-63-7 | |
Record name | N-(3-Aminobenzoyloxy)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Aminobenzoyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.